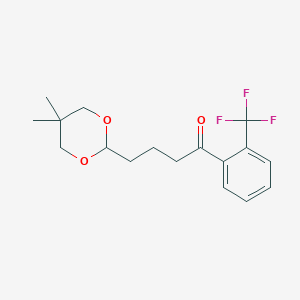

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-trifluoromethylbutyrophenone

説明

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-trifluoromethylbutyrophenone is a fluorinated aromatic ketone characterized by a 5,5-dimethyl-1,3-dioxane ring fused to a butyrophenone backbone. The trifluoromethyl (-CF₃) group at the 2'-position confers enhanced metabolic stability and lipophilicity, making it valuable in medicinal chemistry and agrochemical research . Its molecular formula is C₁₈H₂₁F₃O₃ (inferred from analogs in ), with a molecular weight of ~342.36 g/mol.

特性

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3O3/c1-16(2)10-22-15(23-11-16)9-5-8-14(21)12-6-3-4-7-13(12)17(18,19)20/h3-4,6-7,15H,5,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSWBOMPVGTJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC=CC=C2C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645947 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-61-3 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization Using Bis(trichloromethyl) Carbonate

A well-documented method involves the reaction of 3-hydroxy-2-butanone with bis(trichloromethyl) carbonate in the presence of organic solvents and auxiliary agents under controlled temperature conditions. The process includes:

- Initial reaction at low temperature (0–5°C) to facilitate cyclization.

- Gradual heating to 150–180°C to complete ring closure and remove byproducts.

- Workup involving aqueous extraction, drying, concentration, crystallization, and filtration to isolate 4,5-dimethyl-1,3-dioxol-2-one as a white crystalline solid.

This method yields approximately 48–50% of the dioxane intermediate with high purity (HPLC > 99.5%) and melting points around 77–78°C. The reaction is typically conducted under nitrogen atmosphere to prevent oxidation and side reactions.

Transesterification Using Dimethyl Carbonate

An alternative and safer approach uses dimethyl carbonate as the carbonyl source with 3-hydroxy-2-butanone in the presence of catalysts such as sodium propylate and solvents like dimethoxyethane (DME). The process involves:

- Transesterification at 60–100°C for 3–6 hours to form a methyl carbonate intermediate.

- Heating to 110–160°C for 2–5 hours to drive cyclization and distill off methanol byproduct.

- Neutralization with hydrochloric acid, solvent recovery, and crystallization at 0–5°C to obtain the crude product.

- Recrystallization to achieve high purity (HPLC ~99.6%) and yields around 47–53%.

This method is scalable and eliminates hazardous reagents, improving safety and environmental profile.

| Parameter | Bis(trichloromethyl) Carbonate Method | Dimethyl Carbonate Method |

|---|---|---|

| Starting Material | 3-Hydroxy-2-butanone | 3-Hydroxy-2-butanone |

| Carbonyl Source | Bis(trichloromethyl) carbonate | Dimethyl carbonate |

| Catalyst | Auxiliary agents (unspecified) | Sodium propylate |

| Solvent | Organic solvent (e.g., ether) | Dimethoxyethane (DME) |

| Temperature (Stage 1) | 0–5°C | 60–100°C |

| Temperature (Stage 2) | 150–180°C | 110–160°C |

| Reaction Time | 2–3 hours (stage 1), 45–75 min (stage 2) | 3–6 hours (stage 1), 2–5 hours (stage 2) |

| Yield (%) | ~48–50 | ~47–53 |

| Purity (HPLC) | >99.5% | ~99.6% |

| Melting Point (°C) | 77–78 | 77–79 |

Functionalization to 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-trifluoromethylbutyrophenone

The subsequent step involves attaching the trifluoromethylbutyrophenone moiety to the dioxane ring. While specific detailed synthetic routes for this exact compound are less commonly published, general strategies include:

- Formation of the butyrophenone skeleton with a trifluoromethyl substituent on the aromatic ring, typically via Friedel-Crafts acylation or related ketone synthesis methods.

- Coupling or alkylation reactions to link the 5,5-dimethyl-1,3-dioxane ring at the 4-position of the butyrophenone chain.

- Use of protecting groups and selective functional group transformations to ensure regioselectivity and yield.

Given the complexity, the preparation often requires multi-step organic synthesis with purification at each stage, including chromatographic techniques and crystallization.

Summary of Research Findings and Practical Considerations

- The preparation of the 5,5-dimethyl-1,3-dioxane intermediate is well-established with two main synthetic routes: cyclization with bis(trichloromethyl) carbonate and transesterification with dimethyl carbonate.

- The dimethyl carbonate method offers advantages in safety, environmental impact, and scalability.

- High purity and reproducible yields are achievable with controlled reaction conditions and proper workup.

- The final assembly of the trifluoromethylbutyrophenone moiety requires careful synthetic planning, often involving Friedel-Crafts acylation and selective alkylation.

- Analytical methods such as HPLC and melting point determination are critical for confirming product purity and identity.

This comprehensive understanding of the preparation methods for 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-trifluoromethylbutyrophenone provides a foundation for further research and industrial synthesis optimization.

科学的研究の応用

Chemistry: In chemistry, 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-trifluoromethylbutyrophenone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors due to its trifluoromethyl group, which is known to enhance biological activity.

Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance materials.

作用機序

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-trifluoromethylbutyrophenone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the dioxane ring may influence the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects.

類似化合物との比較

Substituent Variations on the Aromatic Ring

Key Observations :

- Trifluoromethyl (-CF₃) : The target compound’s -CF₃ group increases steric bulk and electron-withdrawing effects compared to halogens (F, Cl) or alkyl groups (CH₃), influencing receptor binding and metabolic stability .

- Chlorinated Analogs : Compounds like 2',6'-dichloro derivatives () may exhibit enhanced antibacterial activity, as seen in related dioxolane derivatives (), though direct MIC data for dioxane analogs is lacking.

Backbone and Functional Group Modifications

Key Observations :

- Ketone vs. Aldehyde : Aldehyde derivatives () are more reactive, enabling conjugation reactions, while ketones (e.g., target compound) offer stability for storage and transport .

- Chain Length: Valerophenone analogs (C₅ backbone) may improve solubility in hydrophobic matrices compared to butyrophenones (C₄) .

生物活性

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-trifluoromethylbutyrophenone is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a trifluoromethyl group and a dioxane ring. Its molecular formula is , with a molecular weight of approximately 320.3 g/mol. The presence of the trifluoromethyl group is significant for its biological properties, often enhancing lipophilicity and altering pharmacokinetics.

Biological Activity Overview

Research indicates that 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-trifluoromethylbutyrophenone exhibits various biological activities. Key areas of interest include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation against bacterial and fungal pathogens.

- Antileishmanial Activity : Similar compounds have shown efficacy against leishmaniasis, indicating potential for 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-trifluoromethylbutyrophenone in treating this disease.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the dioxane moiety may interact with biological macromolecules such as proteins or nucleic acids, influencing enzymatic pathways or cellular processes.

Potential Mechanisms

- Enzyme Inhibition : The aldehyde functionality may allow the compound to form covalent bonds with enzyme active sites.

- Membrane Disruption : The lipophilic nature of the trifluoromethyl group could facilitate interactions with cellular membranes, leading to permeability changes.

Antimicrobial Studies

A study evaluating similar dioxane derivatives highlighted their antimicrobial properties against various pathogens. The results indicated that certain structural features significantly influence activity levels (Table 1).

| Compound | Pathogen | IC50 (µg/mL) | Selectivity Index |

|---|---|---|---|

| Compound A | E. coli | 1.8 | >10 |

| Compound B | Candida albicans | 0.82 | >8 |

| 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-trifluoromethylbutyrophenone | TBD | TBD | TBD |

Antileishmanial Activity

In vitro studies have shown promising results for dioxane derivatives against Leishmania donovani. The IC50 values for related compounds suggest potential effectiveness in inhibiting parasite growth (Table 2).

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound C | 3.4 | 25 | 7.35 |

| Compound D | 7.5 | 30 | 4.0 |

| 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-trifluoromethylbutyrophenone | TBD | TBD | TBD |

Case Studies

Recent investigations into the structure-activity relationship (SAR) of related compounds have provided insights into optimizing biological activity through chemical modifications. For instance:

- Study on Dioxane Derivatives : Research demonstrated that elongating the lipophilic side chains on the dioxane ring increased cytotoxicity against L. donovani amastigotes while maintaining selectivity towards mammalian cells.

Q & A

Q. Methodological Answer :

- Anti-inflammatory Assays :

- Cytokine Inhibition : Treat LPS-stimulated macrophages (RAW 264.7 cells) and quantify TNF-α/IL-6 via ELISA. IC₅₀ values <10 µM suggest potency .

- COX-2 Inhibition : Use a fluorometric assay (Cayman Chemical) to measure enzyme activity reduction .

- Metabolic Stability :

- Microsomal Assays : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS. The trifluoromethyl group reduces oxidative metabolism (t½ >60 mins vs. <30 mins for non-fluorinated analogs) .

Advanced: How can researchers resolve contradictions in reported biological activities across structural analogs?

Methodological Answer :

Discrepancies (e.g., anti-inflammatory vs. inactive analogs) arise from substituent effects. A systematic approach includes:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents (e.g., nitro, methoxy) and test in parallel assays .

- Molecular Docking : Model interactions with targets (e.g., COX-2). The trifluoromethyl group may enhance binding affinity (ΔG < -8 kcal/mol) compared to nitro groups .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) to identify trends in bioactivity linked to specific functional groups .

Advanced: What strategies improve solubility for in vivo studies without compromising reactivity?

Q. Methodological Answer :

- Pegylation : Attach polyethylene glycol (PEG) chains to the dioxane oxygen via nucleophilic substitution (e.g., PEG-tosylate in DMF/NaH) .

- Prodrug Design : Convert the ketone to a water-soluble Schiff base (e.g., with hydroxylamine) .

- Co-solvent Systems : Use DMSO/PBS (10:90 v/v) for in vivo dosing. Validate stability via HPLC over 24 hrs .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。